Butylidenephthalide

Glioblastoma Cancer Stem Cells IC50 Comparison

Butylidenephthalide (BP), also designated as 3-butylidenephthalide or n-butylidenephthalide, is a phthalide-derivative lactone isolated from Apiaceae family plants including Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis. The compound exists as a mixture of (E)- and (Z)-geometric isomers, with the (Z)-isomer being the predominant bioactive form in most pharmacological studies.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 76681-73-7
Cat. No. B10783142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylidenephthalide
CAS76681-73-7
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCCC=C1C2=CC=CC=C2C(=O)O1
InChIInChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8+
InChIKeyWMBOCUXXNSOQHM-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
Insoluble in water;  soluble in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Butylidenephthalide (CAS 76681-73-7): Natural Phthalide Compound with Documented Antitumor Activity in Clinical-Stage Development


Butylidenephthalide (BP), also designated as 3-butylidenephthalide or n-butylidenephthalide, is a phthalide-derivative lactone isolated from Apiaceae family plants including Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis [1]. The compound exists as a mixture of (E)- and (Z)-geometric isomers, with the (Z)-isomer being the predominant bioactive form in most pharmacological studies . (Z)-butylidenephthalide has advanced to clinical investigation as the active pharmaceutical ingredient in Cerebraca wafer, a biodegradable intracranial implant evaluated in Phase I/IIa trials for recurrent high-grade glioma [2].

Why Generic Phthalide Substitution for Butylidenephthalide (76681-73-7) Fails in Research and Therapeutic Contexts


Phthalide-class compounds such as Z-ligustilide, senkyunolide A, and butylphthalide share structural similarity with butylidenephthalide, yet their biological activity profiles diverge substantially in magnitude, specificity, and clinical development status. In HT-29 colon cancer cells, the anti-proliferative IC50 of n-butylidenephthalide (236.90 ± 18.22 μM) differs by approximately 4.4-fold from senkyunolide A (54.17 ± 5.10 μM) and 3.9-fold from Z-ligustilide (60.63 ± 6.79 μM), demonstrating that these analogs are not equipotent substitutes [1]. In pest control applications, (Z)-butylidenephthalide exhibits biotype-dependent toxicity patterns distinct from (Z)-ligustilide, with 24 h LC50 values of 254 ppm versus 586 ppm against Q-biotype Bemisia tabaci females [2]. Furthermore, only (Z)-butylidenephthalide has advanced to human clinical trials via the Cerebraca wafer implant formulation, providing human safety and efficacy data that do not extrapolate to other phthalides [3]. Generic substitution without isomer-specific and application-matched sourcing introduces uncontrolled variables that may invalidate experimental reproducibility or therapeutic outcomes.

Butylidenephthalide (CAS 76681-73-7) Quantitative Differentiation Evidence Versus BCNU, Temozolomide, and In-Class Phthalides


Superior Potency of (Z)-Butylidenephthalide Against Glioblastoma Stem Cells Versus BCNU Standard Therapy

(Z)-Butylidenephthalide demonstrates approximately 4-fold higher potency against glioblastoma tumor stem cells compared to bis-chloroethylnitrosourea (BCNU, carmustine), the active agent in Gliadel wafer [1]. This direct head-to-head comparison in primary tumor cells collected from recurrent high-grade glioma patients establishes a quantifiable potency advantage for BP over the FDA-approved standard of care.

Glioblastoma Cancer Stem Cells IC50 Comparison

Synergistic Enhancement of Temozolomide Sensitivity Through MGMT Downregulation in Glioblastoma

Butylidenephthalide synergizes with temozolomide (TMZ) by downregulating O6-methylguanine-DNA-methyltransferase (MGMT) expression, a primary mechanism of TMZ resistance in glioblastoma [1]. Combination index analysis confirms synergistic rather than merely additive effects, distinguishing BP from compounds that lack this MGMT-suppressive activity [2].

Temozolomide Resistance MGMT Drug Synergy

Clinical Survival Advantage: Cerebraca Wafer (BP-Eluting Implant) Versus Gliadel Wafer in Recurrent High-Grade Glioma

In a Phase I/IIa open-label clinical trial, patients receiving Cerebraca wafer (biodegradable polymer containing (Z)-butylidenephthalide) achieved a median overall survival (OS) exceeding 17.4 months with 100% six-month progression-free survival [1]. In comparison, historical Gliadel wafer data in the same recurrent high-grade glioma population reported a median OS of 6.4 months [1]. Low-dose Cerebraca wafer with >25% tumor coverage achieved 12-month OS, which is 1.9-fold longer than Gliadel wafer.

Recurrent Glioma Overall Survival Clinical Trial

Biotype-Dependent Insecticidal Selectivity: (Z)-Butylidenephthalide Versus (Z)-Ligustilide and Neonicotinoids

(Z)-Butylidenephthalide exhibits biotype-dependent toxicity against B- and Q-biotypes of Bemisia tabaci (whitefly) that differs fundamentally from neonicotinoid insecticides and from the related phthalide (Z)-ligustilide [1]. Against B-biotype females, (Z)-butylidenephthalide (254 ppm) is equipotent to (Z)-ligustilide (268 ppm); however, against Q-biotype females, (Z)-butylidenephthalide (586 ppm) is less potent than (Z)-ligustilide (254 ppm). Importantly, the phthalides do not share cross-resistance with neonicotinoids (LC50 1.7–11.6 ppm vs 364.5–>3000 ppm for B- vs Q-biotypes), indicating a distinct mode of action.

Bemisia tabaci Biotype Resistance Insecticide

α-Glucosidase Inhibitory Activity with Noncompetitive Mechanism Distinct from Acarbose

(Z)-3-Butylidenephthalide inhibits yeast α-glucosidase with an IC50 of 2.35 mM and a Ki of 4.86 mM in a noncompetitive fashion [1]. In comparison, acarbose (a clinically used α-glucosidase inhibitor) exhibits a Ki of 11.48 mM for the same enzyme [1]. Molecular docking analysis further predicts that BP binds to a pocket near the catalytic site distinct from the acarbose binding site [1]. In vivo, BP at 56.2 mg/kg decreased blood glucose in diabetic mice following oral sucrose load.

Diabetes α-Glucosidase Enzyme Kinetics

Butylidenephthalide (76681-73-7) Evidence-Based Research and Industrial Application Scenarios


Glioblastoma Research: In Vitro Stem Cell Targeting and In Vivo Synergy with Temozolomide

For laboratories investigating glioblastoma multiforme (GBM), particularly TMZ-resistant models, butylidenephthalide provides a mechanistically validated tool compound. BP exhibits 4-fold higher potency against tumor stem cells compared to BCNU [3] and synergistically enhances TMZ sensitivity via MGMT downregulation [3]. Researchers developing combination therapies for recurrent GBM can utilize BP to study resistance reversal mechanisms. Procurement should specify the (Z)-isomer for consistency with published studies and clinical trial material.

Translational Oncology: Cerebraca Wafer Development and Intracranial Implant Formulation

Clinical-stage drug development programs investigating intracranial sustained-release implants for post-resection glioma therapy should reference the Cerebraca wafer clinical data. The Phase I/IIa trial demonstrated median overall survival exceeding 17.4 months versus 6.4 months for Gliadel wafer historical controls [3], with no drug-related adverse events reported. This represents the only phthalide-class compound with human clinical safety and efficacy data in neuro-oncology, making BP the evidence-backed candidate for follow-on implant formulation development.

Agricultural Pest Management: Biotype-Specific Whitefly (Bemisia tabaci) Control

Agricultural researchers and biopesticide developers investigating resistance-breaking insecticides for Bemisia tabaci control should consider the biotype-selective toxicity profile of (Z)-butylidenephthalide. With 24 h LC50 of 254 ppm against B-biotype and 586 ppm against Q-biotype [3], BP demonstrates a distinct structure-activity relationship not shared with neonicotinoids (which show 212× potency difference between biotypes). This lack of cross-resistance positions BP as a candidate scaffold for developing Q-biotype-targeted formulations where neonicotinoid resistance is prevalent.

Diabetes Drug Discovery: Noncompetitive α-Glucosidase Inhibitor Scaffold

For medicinal chemistry programs targeting α-glucosidase for type 2 diabetes, (Z)-3-butylidenephthalide offers a noncompetitive inhibitory mechanism (Ki = 4.86 mM) distinct from the competitive inhibitor acarbose (Ki = 11.48 mM) [3]. The unique binding pocket identified via molecular docking [3] provides a structural basis for rational design of BP analogs with improved potency and selectivity. In vivo validation at 56.2 mg/kg in diabetic mice [3] supports the translational relevance of this scaffold.

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